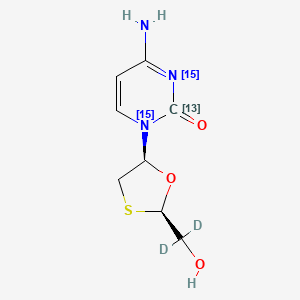

Lamivudine-13C,15N2,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O3S |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1 |

InChI Key |

JTEGQNOMFQHVDC-YWYGFFCWSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is the molecular weight of Lamivudine-13C,15N2,d2?

An In-depth Technical Guide to the Molecular Weight of Lamivudine-13C,15N2,d2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the isotopically labeled antiretroviral medication, this compound. Standard Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and Hepatitis B. The isotopically labeled version, this compound, is a crucial tool in research and development, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.

Core Data Presentation

The key quantitative data for both standard Lamivudine and its isotopically labeled analogue are summarized below. The introduction of stable isotopes—specifically one Carbon-13, two Nitrogen-15, and two Deuterium atoms—results in a predictable increase in the overall molecular weight.

| Property | Standard Lamivudine | This compound |

| Molecular Formula | C₈H₁₁N₃O₃S[1][2][3][4] | C₇¹³CH₉D₂N¹⁵N₂O₃S[5][6] |

| Average Molecular Weight ( g/mol ) | 229.26[1][2][3] | 234.25[5][6][7][8] |

| Monoisotopic Mass (Da) | 229.05211 | 234.06209 |

Methodology for Molecular Weight Calculation

The molecular weight of this compound is determined by summing the atomic masses of its constituent atoms. This calculation substitutes the standard atomic weights of carbon, nitrogen, and hydrogen at specific labeled positions with the precise atomic masses of their respective isotopes.

Calculation Protocol:

-

Identify the Base Molecular Formula: The molecular formula for unlabeled Lamivudine is C₈H₁₁N₃O₃S.[1][2][4]

-

Account for Isotopic Labels: The labeled compound contains one ¹³C atom, two ¹⁵N atoms, and two deuterium (²H or D) atoms. The molecular formula is therefore adjusted to represent this isotopic composition:

-

7 atoms of natural abundance Carbon

-

1 atom of ¹³C

-

9 atoms of natural abundance Hydrogen (¹H)

-

2 atoms of Deuterium (²H)

-

1 atom of natural abundance Nitrogen

-

2 atoms of ¹⁵N

-

3 atoms of natural abundance Oxygen

-

1 atom of natural abundance Sulfur

-

-

Sum the Atomic Weights: The final molecular weight is calculated by summing the average atomic weights of the non-labeled elements and the atomic masses of the specific isotopes at the labeled positions.

Detailed Calculation:

-

(7 × Atomic Weight of C) + (1 × Atomic Mass of ¹³C) + (9 × Atomic Weight of H) + (2 × Atomic Mass of ²H) + (1 × Atomic Weight of N) + (2 × Atomic Mass of ¹⁵N) + (3 × Atomic Weight of O) + (1 × Atomic Weight of S)

-

(7 × 12.011) + (1 × 13.00335) + (9 × 1.008) + (2 × 2.01410) + (1 × 14.007) + (2 × 15.00011) + (3 × 15.999) + (1 × 32.065)

-

84.077 + 13.00335 + 9.072 + 4.02820 + 14.007 + 30.00022 + 47.997 + 32.065 = 234.25 g/mol

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical steps involved in calculating the molecular weight of the isotopically labeled compound.

Caption: Calculation workflow for this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Lamivudine [drugfuture.com]

- 3. GSRS [precision.fda.gov]

- 4. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Lamivudine-13C, 15N2, D2 - Analytica Chemie [analyticachemie.in]

- 7. This compound | C8H11N3O3S | CID 76973675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Lamivudine-13C,15N2,d2: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to the isotopically labeled reverse transcriptase inhibitor, Lamivudine-13C,15N2,d2. This information is intended to support research and development activities in the fields of antiviral drug discovery, pharmacokinetics, and metabolism.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B virus (HBV) infections. The isotopic labeling makes it a valuable tool for a variety of research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

The chemical structure of this compound is identical to that of Lamivudine, with the exception of the incorporation of one carbon-13 atom, two nitrogen-15 atoms, and two deuterium atoms at specific positions in the molecule.

Chemical Structure:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇¹³CH₉D₂N¹⁵N₂O₃S | [1][2] |

| Molecular Weight | 234.25 g/mol | [1][2][3] |

| Appearance | White Powder | [2] |

| IUPAC Name | 4-amino-1---INVALID-LINK--pyrimidin-2-one | [3] |

| XLogP3 | -0.9 | [3] |

| Topological Polar Surface Area | 113 Ų | [3] |

Solubility

Detailed solubility data for this compound is not extensively published. However, based on the properties of unlabeled Lamivudine, it is expected to be soluble in water and polar organic solvents.

Mechanism of Action and Signaling Pathway

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4] Its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV and hepadnaviruses like HBV.

Once inside the host cell, Lamivudine is sequentially phosphorylated by cellular kinases to its active triphosphate metabolite, lamivudine triphosphate (L-TP).[4] L-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[5] The incorporation of L-TP results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[5] This premature termination of the DNA chain effectively halts viral replication.

The intracellular phosphorylation cascade of Lamivudine can be represented by the following signaling pathway:

Caption: Intracellular phosphorylation pathway of Lamivudine.

Experimental Protocols

Synthesis of this compound

The synthesis of isotopically labeled compounds is a specialized process that typically involves the use of labeled starting materials. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general strategy can be inferred from the known synthetic routes for unlabeled Lamivudine.[6][7][8] The process generally involves the stereoselective glycosylation of a protected cytosine derivative with a protected 1,3-oxathiolane intermediate, followed by deprotection steps.

To produce this compound, isotopically labeled precursors would be introduced at the appropriate steps. For example:

-

¹³C and ¹⁵N labeling: A cytosine molecule containing ¹³C and ¹⁵N atoms in the pyrimidine ring would be used as the starting material for the glycosylation reaction.

-

d₂ labeling: A deuterated reducing agent, such as sodium borodeuteride (NaBD₄), could be used in the synthesis of the 1,3-oxathiolane intermediate to introduce the two deuterium atoms on the hydroxymethyl group.

The following diagram illustrates a generalized workflow for the synthesis:

Caption: Generalized synthetic workflow for this compound.

Quantification by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Lamivudine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general protocol based on published methods.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Plasma):

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject onto the LC-MS/MS system.

LC-MS/MS Conditions:

-

LC Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Lamivudine and the internal standard.

-

Lamivudine: m/z 230.1 → 112.1

-

This compound: m/z 234.3 → 115.1

-

Data Analysis: The concentration of Lamivudine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled Lamivudine.

The logical workflow for this experimental protocol is depicted below:

Caption: LC-MS/MS quantification workflow.

Intracellular Phosphorylation Assay

This assay is designed to measure the conversion of Lamivudine to its active triphosphate form within cells, which is crucial for its antiviral activity.

Cell Culture:

-

Use a relevant cell line, such as peripheral blood mononuclear cells (PBMCs) or a human T-lymphocyte cell line (e.g., MT-4).

Experimental Procedure:

-

Plate the cells at a desired density and incubate with varying concentrations of this compound for different time points.

-

After incubation, harvest the cells and wash them with cold phosphate-buffered saline (PBS) to remove any extracellular drug.

-

Lyse the cells using a suitable extraction solution (e.g., cold 70% methanol) to release the intracellular metabolites.

-

Centrifuge the cell lysate to remove cellular debris.

-

Analyze the supernatant for the presence and quantity of Lamivudine monophosphate, diphosphate, and triphosphate using a validated analytical method, such as LC-MS/MS.

Analytical Method: A sensitive LC-MS/MS method is required to separate and quantify the different phosphorylated forms of Lamivudine. The mass transitions for the phosphorylated metabolites would need to be determined and optimized.

The workflow for the intracellular phosphorylation assay is as follows:

Caption: Intracellular phosphorylation assay workflow.

Conclusion

This compound is an indispensable tool for researchers in the field of antiviral drug development. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and bioanalytical studies. The experimental protocols and workflows provided in this guide offer a solid foundation for the design and execution of studies aimed at further elucidating the properties and mechanism of action of Lamivudine.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lamivudine-13C,D2,15N2 - Acanthus Research [acanthusresearch.com]

- 4. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lamivudine 13C,15N2 | C8H9N3O4S | CID 71749719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of zidovudine and lamivudine in human serum using HPLC with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Lamivudine-¹³C,¹⁵N₂,d₂

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled reverse transcriptase inhibitor, Lamivudine-¹³C,¹⁵N₂,d₂. This stable isotope-labeled analogue is a critical internal standard for pharmacokinetic studies and a valuable tool in metabolic research. The following sections detail the experimental protocols, present key quantitative data, and provide visual workflows for the synthetic and purification processes.

Synthesis of Lamivudine-¹³C,¹⁵N₂,d₂

The synthesis of Lamivudine-¹³C,¹⁵N₂,d₂ is a multi-step process that involves the preparation of two key isotopically labeled intermediates: (2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl acetate and N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂). These intermediates are then coupled in a stereoselective glycosylation reaction, followed by deprotection to yield the final product.

Synthesis of Labeled Intermediates

1.1.1. (2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl acetate

The synthesis of the dideuterated oxathiolane intermediate begins with the preparation of the corresponding carboxylic acid or ester derivative, which is then reduced with a deuterated reducing agent. A plausible route starts from L-menthyl glyoxylate and mercaptoacetaldehyde.

Experimental Protocol:

-

Synthesis of (2R,5S)-L-menthyl-5-acetoxy-1,3-oxathiolane-2-carboxylate: A solution of L-menthyl glyoxylate hydrate in toluene is reacted with mercaptoacetaldehyde. The resulting intermediate is then acetylated using acetic anhydride and pyridine to yield the acetate derivative.

-

Reduction to (2R,5S)-L-menthyl-5-acetoxy-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolane: The carboxylate intermediate is dissolved in anhydrous ethanol and cooled to 0°C. A solution of sodium borodeuteride (NaBD₄) in ethanol is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

1.1.2. N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂)

The isotopically labeled cytosine derivative is prepared from commercially available Cytosine-(2-¹³C,1,3-¹⁵N₂).

Experimental Protocol:

-

Acetylation of Cytosine-(2-¹³C,1,3-¹⁵N₂): Cytosine-(2-¹³C,1,3-¹⁵N₂) is suspended in acetic anhydride. The mixture is heated to reflux for 2-3 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with cold ethanol and dried to yield N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂).

Stereoselective Glycosylation and Deprotection

The key step in the synthesis is the stereoselective coupling of the two labeled intermediates via a Vorbrüggen glycosylation reaction.

Experimental Protocol:

-

Silylation of N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂): N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂) is suspended in anhydrous acetonitrile. N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to reflux until a clear solution is obtained.

-

Glycosylation: The solution is cooled to 0°C, and (2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl acetate is added, followed by the dropwise addition of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is stirred at room temperature and monitored by HPLC.

-

Deprotection: Upon completion of the glycosylation, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The protecting acetyl groups are removed by the addition of aqueous ammonia, and the mixture is stirred overnight.

-

Work-up and Isolation: The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The aqueous layer is collected and concentrated to yield the crude Lamivudine-¹³C,¹⁵N₂,d₂.

Purification of Lamivudine-¹³C,¹⁵N₂,d₂

The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

-

Sample Preparation: The crude Lamivudine-¹³C,¹⁵N₂,d₂ is dissolved in a minimal amount of the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is employed.

-

Flow Rate: Adjusted based on the column dimensions.

-

Detection: UV detection at approximately 270 nm.

-

-

Fraction Collection and Final Product Preparation: Fractions containing the pure product are collected, pooled, and lyophilized to obtain Lamivudine-¹³C,¹⁵N₂,d₂ as a white to off-white solid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of Lamivudine-¹³C,¹⁵N₂,d₂.

| Property | Value |

| Molecular Formula | C₇¹³CH₉D₂N¹⁵N₂O₃S |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 4-amino-1---INVALID-LINK--pyrimidin-2-one[1] |

| Isotopic Enrichment | >98% for ¹³C, >98% for ¹⁵N, >97% for D |

| Chemical Purity (by HPLC) | >99% |

| Melting Point | 177-178 °C (for unlabeled Lamivudine) |

| Solubility | Soluble in water and methanol |

Table 1: Physicochemical Properties of Lamivudine-¹³C,¹⁵N₂,d₂

| Reaction Step | Estimated Yield |

| Glycosylation | 60-70% |

| Deprotection | 85-95% |

| Overall Yield | 50-65% |

Table 2: Estimated Reaction Yields

| Technique | Parameter | Value |

| LC-MS/MS | Precursor Ion (m/z) | 234.3 |

| Product Ion (m/z) | 115.1 | |

| ¹H NMR | (CD₃OD, 400 MHz), δ | Consistent with structure |

| ¹³C NMR | (CD₃OD, 100 MHz), δ | Consistent with structure |

| HPLC | Retention Time (min) | Method-dependent |

Table 3: Characterization Data

Visualizations

Synthetic Workflow

References

A Technical Guide to Lamivudine-13C,15N2,d2: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of Lamivudine-13C,15N2,d2, a stable isotope-labeled internal standard crucial for the accurate quantification of Lamivudine in complex biological matrices. This document details its physicochemical properties, lists commercial suppliers, and presents established experimental protocols for its use in bioanalytical method development and pharmacokinetic studies.

Introduction to Lamivudine and the Role of Isotopic Labeling

Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2] Accurate measurement of Lamivudine concentrations in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The incorporation of stable isotopes (¹³C, ¹⁵N, and ²H) results in a compound that is chemically identical to the analyte but has a different mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response.[6][7]

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer this compound for research and development purposes. While specific lot-to-lot variability exists, the general product specifications are summarized below. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity and isotopic enrichment data.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| MedChemExpress | HY-B0250S1 | C₇¹³CH₉D₂N¹⁵N₂O₃S | 234.25 | >98% (typical) | >98% (typical) |

| Simson Pharma Limited | L120024 | C₇¹³CH₉D₂N¹⁵N₂O₃S | 234.20 | Not specified | Accompanied by CoA |

| VIVAN Life Sciences | VLDL-00644 | C₇H₉NO₃S ¹³C¹⁵N₂D₂ | 234.25 | Not specified | Accompanied by CoA |

| Pharmaffiliates | PA STI 055911 | C₇¹³CH₉D₂N¹⁵N₂O₃S | 234.25 | Not specified | Accompanied by CoA |

| Acanthus Research | LAM-16-002 | C₇¹³CH₉D₂N¹⁵N₂O₃S | Not specified | Not specified | Not specified |

| Artis Standards | AI0201 | C₇¹³CH₉D₂N¹⁵N₂O₃S | 234.25 | Not specified | >98% (by HPLC) |

| Sussex Research | SI120021 | C₆¹³C₂H₉D₂¹⁵N₂NO₃ | 462.46 | >95% | Not specified |

| TLC Pharmaceutical Standards | L-202 | C₇¹³CH₁₁N¹⁵N₂O₃S | 232.23 | Not specified | Accompanied by CoA |

Note: The molecular formulas and weights may be represented differently by various suppliers but refer to the same isotopically labeled compound. Isotopic and chemical purity are typically provided on the Certificate of Analysis.[8][9][10][11][12][13][14][15]

Mechanism of Action of Lamivudine

Lamivudine exerts its antiviral effect by inhibiting the reverse transcriptase of HIV and the polymerase of HBV.[2][] As a cytosine analog, it is intracellularly phosphorylated to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP).[1][17] 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[17] Once incorporated, the lack of a 3'-hydroxyl group on the lamivudine moiety leads to the termination of DNA chain elongation, thus halting viral replication.[18]

Experimental Protocols: Bioanalytical Method for Lamivudine Quantification

The following is a representative experimental protocol for the quantification of Lamivudine in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.[19][20]

Materials and Reagents

-

Lamivudine reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lamivudine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Lamivudine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the internal standard working solution.

-

Vortex mix the samples.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Lamivudine: Q1 230.1 -> Q3 112.1

-

This compound: Q1 235.1 -> Q3 117.1

-

Method Validation

The bioanalytical method should be validated according to regulatory guidelines from the FDA and EMA.[7][21][22] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

-

Linearity: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lamivudine in biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the variability inherent in sample processing and analysis, ensuring high-quality data for pharmacokinetic and other clinical studies. The commercial availability of this stable isotope-labeled standard from multiple suppliers facilitates its implementation in research and drug development settings. The methodologies outlined in this guide provide a robust starting point for the development and validation of bioanalytical methods for Lamivudine.

References

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. scispace.com [scispace.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. fda.gov [fda.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Lamivudine 13C15N2D2 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 10. vivanls.com [vivanls.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Lamivudine-13C,D2,15N2 - Acanthus Research [acanthusresearch.com]

- 13. Lamivudine 13C 15N2 D2 [artis-standards.com]

- 14. sussex-research.com [sussex-research.com]

- 15. tlcstandards.com [tlcstandards.com]

- 17. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 22. fda.gov [fda.gov]

Technical Guide: Certificate of Analysis for Lamivudine-13C,15N2,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound Lamivudine-13C,15N2,d2. This internal standard is critical for the accurate quantification of Lamivudine in biological matrices during preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a CoA for this compound. These values are representative and may vary slightly between manufacturing lots.

Table 1: Identity and Purity

| Parameter | Specification | Result |

| Chemical Formula | C₇H₉NO₃S ¹³C¹⁵N₂D₂ | Conforms |

| Molecular Weight | 234.25 g/mol | 234.25 |

| Purity (by HPLC) | ≥ 98% | 99.5% |

| Chemical Purity (by NMR) | ≥ 98% | Conforms |

Table 2: Isotopic Enrichment

| Parameter | Specification | Result |

| Isotopic Enrichment | >95% | >99% |

| Deuterium Incorporation | ≥ 99 atom % D | Conforms |

| Carbon-13 Incorporation | ≥ 99 atom % ¹³C | Conforms |

| Nitrogen-15 Incorporation | ≥ 99 atom % ¹⁵N | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of the labeled Lamivudine.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is commonly used.[1][2]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of 270 nm.[3]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or water/methanol mixture).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and determine the isotopic enrichment of the labeled compound. This compound is often used as an internal standard in the bioanalysis of Lamivudine.[1][2]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[4]

-

MS/MS Transition: The specific precursor-to-product ion transition for this compound is monitored. For example, a transition of m/z 233.27 -> 115.20 has been reported.[2]

-

Procedure:

-

A dilute solution of the compound is infused or injected into the LC-MS/MS system.

-

The mass spectrum is acquired to confirm the molecular weight of the labeled compound.

-

The specific MS/MS transition is monitored to confirm the structure and identity.

-

The isotopic distribution is analyzed to determine the level of isotopic enrichment by comparing the signal intensity of the labeled compound to any residual unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to ensure that the isotopic labels are in the correct positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is used.

-

Procedure:

-

A small amount of the sample is dissolved in the deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and peak integrations are analyzed to confirm that the structure is consistent with Lamivudine.

-

The absence or significant reduction of signals at the labeled positions in the ¹³C spectrum and the specific splitting patterns in the ¹H spectrum confirm the location of the isotopic labels.

-

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow for the generation of a Certificate of Analysis for this compound.

Caption: Workflow for the synthesis, testing, and certification of this compound.

References

The Definitive Guide to Utilizing BCH-189-¹³C,¹⁵N₂,d₂ as a Lamivudine Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of BCH-189-¹³C,¹⁵N₂,d₂, a stable isotope-labeled internal standard for the accurate quantification of Lamivudine in biological matrices. Lamivudine, also known as BCH-189, is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal patient outcomes. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variability in sample preparation and instrument response.[1]

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle behind using BCH-189-¹³C,¹⁵N₂,d₂ is isotope dilution. A known quantity of the labeled internal standard is added to the biological sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and analysis. Because the stable isotope-labeled standard is chemically identical to the analyte (Lamivudine), it experiences the same processing effects, such as extraction efficiency, matrix effects, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample-to-sample variations.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one-¹³C,¹⁵N₂,d₂ |

| Synonyms | Lamivudine-¹³C,¹⁵N₂,d₂, BCH-189-¹³C,¹⁵N₂,d₂ |

| Molecular Formula | C₇¹³CH₉D₂N₂¹⁵N¹O₃S |

| Intended Use | Internal standard for the quantification of Lamivudine |

Experimental Protocol: Quantification of Lamivudine in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of Lamivudine in human plasma utilizing a stable isotope-labeled internal standard.[2] While the original study used Lamivudine-¹³C,¹⁵N₂, the methodology is directly applicable to BCH-189-¹³C,¹⁵N₂,d₂ with minor adjustments to the mass transitions monitored.

Materials and Reagents

-

Analytes: Lamivudine, BCH-189-¹³C,¹⁵N₂,d₂ (as the internal standard)

-

Biological Matrix: K₃EDTA human plasma

-

Chemicals: HPLC grade acetonitrile, potassium dihydrogen orthophosphate buffer, and other analytical grade reagents.

-

Instrumentation: A sensitive and selective LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)

A robust solid phase extraction technique is employed to isolate Lamivudine and its internal standard from the plasma matrix.

-

Aliquoting: Into pre-labeled vials, add 300 µL of the plasma sample.

-

Internal Standard Spiking: Add 50 µL of a working solution of BCH-189-¹³C,¹⁵N₂,d₂ to each vial, except for the blank samples.

-

Buffering: Add 200 µL of a suitable buffer to all samples.

-

Extraction: Load the samples onto an appropriate SPE cartridge.

-

Washing: Wash the cartridges to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridges.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode, monitoring specific precursor to product ion transitions (Selected Reaction Monitoring - SRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lamivudine | 230.10 | 112.05 |

| BCH-189-¹³C,¹⁵N₂,d₂ | 235.1 | 117.1 |

Note: The m/z values for BCH-189-¹³C,¹⁵N₂,d₂ are predicted based on the addition of one ¹³C, two ¹⁵N, and two deuterium atoms to the Lamivudine molecule. The exact values should be confirmed by direct infusion of the standard.

Method Validation Parameters

The following tables summarize the expected performance characteristics of a bioanalytical method using BCH-189-¹³C,¹⁵N₂,d₂ as an internal standard, based on a validated method for Lamivudine.[2]

Linearity and Range

| Parameter | Value |

| Linearity Range | 25.0240 to 3997.1740 ng/mL |

| Regression Model | Linear, with a weighting factor of 1/x² |

| Correlation Coefficient (r²) | > 0.99 |

Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 25.0240 | < 15% | < 15% | ± 20% |

| Low QC | ~75 | < 15% | < 15% | ± 15% |

| Mid QC | ~1800 | < 15% | < 15% | ± 15% |

| High QC | ~3000 | < 15% | < 15% | ± 15% |

Recovery

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Lamivudine | ~69% | ~69% | ~69% |

The recovery of the internal standard is expected to be consistent with that of the analyte.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the bioanalytical workflow.

Conclusion

BCH-189-¹³C,¹⁵N₂,d₂ serves as an ideal internal standard for the quantification of Lamivudine in biological matrices. Its use in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness required for regulated bioanalysis in clinical and preclinical studies. The detailed protocol and expected performance characteristics outlined in this guide offer a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays for Lamivudine.

References

In-Depth Technical Guide on the Storage and Stability of Labeled Lamivudine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the storage and stability of isotopically and fluorescently labeled Lamivudine. Understanding the stability profile of these essential research compounds is paramount for ensuring the accuracy and reproducibility of experimental results in drug metabolism, pharmacokinetic studies, and antiviral research. This document outlines known degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to Labeled Lamivudine

Lamivudine, a synthetic nucleoside analogue, is a potent reverse transcriptase inhibitor used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections. To facilitate research in areas such as absorption, distribution, metabolism, and excretion (ADME), Lamivudine is often labeled with radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H), or with fluorescent tags. The integrity of these labeled molecules is crucial for the validity of the data they generate.

Isotopically Labeled Lamivudine:

-

¹⁴C-Lamivudine: With a long half-life of approximately 5,730 years, ¹⁴C is ideal for long-term tracer studies. The label is typically incorporated into a metabolically stable position within the Lamivudine molecule to prevent premature loss of the radiolabel.

-

³H-Lamivudine: Tritium is another commonly used isotope with a shorter half-life than ¹⁴C. Its lower energy beta emission can be advantageous in certain applications, but it may also be more susceptible to exchange with protons in the surrounding environment.

Fluorescently Labeled Lamivudine: Fluorescently tagged Lamivudine enables researchers to visualize the drug's uptake and distribution within cells using techniques like fluorescence microscopy. The stability of the fluorophore and its linkage to the Lamivudine molecule are critical for accurate imaging.

Stability and Degradation of Lamivudine

Forced degradation studies on unlabeled Lamivudine provide valuable insights into the potential stability issues for its labeled counterparts. Lamivudine is generally stable under neutral, thermal, and photolytic conditions but shows significant degradation under acidic, alkaline, and oxidative stress.[1][2]

Factors Influencing Stability

The stability of labeled Lamivudine compounds can be influenced by a variety of factors:

-

Temperature: Elevated temperatures accelerate chemical degradation. For radiolabeled compounds, low-temperature storage (e.g., -20°C to -80°C) is crucial to minimize both chemical decomposition and radiolysis.

-

pH: Lamivudine is susceptible to hydrolysis in both acidic and alkaline conditions.[2]

-

Light: While generally considered photostable, prolonged exposure to high-intensity light should be avoided, especially for fluorescently labeled compounds which may be prone to photobleaching.

-

Oxidizing Agents: Lamivudine degrades extensively in the presence of oxidizing agents.[2]

-

Radiolysis: The emission of radiation from isotopes like ¹⁴C and ³H can lead to self-decomposition of the molecule, a process known as autoradiolysis. The rate of radiolysis is dependent on the specific activity of the compound and the storage conditions.

Quantitative Stability Data

While specific long-term stability data for commercially available labeled Lamivudine is not extensively published, forced degradation studies on the unlabeled drug provide critical information. The following table summarizes the degradation of Lamivudine under various stress conditions. It is important to note that these values are for unlabeled Lamivudine and should be considered as indicative for labeled compounds.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 48 hours at 80°C | Not specified | [3] |

| 0.1 N HCl | 6 hours at RT | Not specified | [4] | |

| Acidic conditions | Not specified | 18% | [5] | |

| Alkaline Hydrolysis | 0.1 M NaOH | 48 hours at 80°C | Not specified | [3] |

| 0.1 N NaOH | Not specified | Not specified | [4] | |

| Alkaline conditions | Not specified | 32% | [5] | |

| Oxidative Degradation | 30% H₂O₂ | 48 hours at RT | Not specified | [3] |

| 3% w/v H₂O₂ | 30 minutes at RT | Not specified | [4] | |

| Oxidative conditions | Not specified | 100% | [5] | |

| Thermal Degradation | 105°C | 48 hours | Not specified | [4] |

| Dry and wet heat | Not specified | No degradation | [5] | |

| Photodegradation | UV light | Not specified | No degradation | [5] |

RT = Room Temperature

For radiolabeled compounds, storage at low temperatures is standard practice to ensure long-term stability. A study on a generic ¹⁴C-labeled compound showed that the radiochemical purity remained at 100% after 12 months of storage at -80°C. While not specific to Lamivudine, this highlights the effectiveness of ultra-low temperature storage for maintaining the integrity of radiolabeled APIs.[6]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the stability and purity of labeled Lamivudine compounds.

Isotopically Labeled Lamivudine (¹⁴C and ³H)

-

Storage Temperature: Store at -20°C or below. For long-term storage, -80°C is recommended to minimize chemical degradation and autoradiolysis.[6]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

-

Light: Protect from light by using amber vials or storing in a dark location.

-

Form: Storage as a solid is generally preferred over solutions. If stored in solution, use a solvent that is known to be stable and does not react with the compound.

-

Handling:

-

Use appropriate personal protective equipment (PPE) when handling radiolabeled compounds.

-

Work in a designated area for radioactive materials.

-

Avoid repeated freeze-thaw cycles. Aliquot the compound upon receipt if it will be used multiple times.

-

Fluorescently Labeled Lamivudine

-

Storage Temperature: Store at -20°C or below to prevent chemical degradation.

-

Light: Protect from light at all times to prevent photobleaching of the fluorescent tag. Use light-blocking tubes and minimize exposure during experimental procedures.

-

Handling:

-

Handle in a dark or low-light environment whenever possible.

-

Use imaging buffers that are compatible with the fluorophore and do not cause quenching.

-

Experimental Protocols

This section provides detailed methodologies for assessing the stability of labeled Lamivudine.

Stability-Indicating HPLC Method for Lamivudine

This protocol is based on established methods for the analysis of Lamivudine and can be adapted for labeled compounds by incorporating a radiometric detector in series with the UV detector.[5][7]

-

Objective: To separate Lamivudine from its potential degradation products.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

For radiolabeled compounds, an in-line radiometric detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase: A mixture of a buffer (e.g., 0.01 M disodium hydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 70:30 (buffer:organic).

-

Flow Rate: 0.3 - 1.0 mL/min.

-

Detection:

-

UV detection at approximately 260-270 nm.

-

Radiometric detection for ¹⁴C or ³H.

-

-

Procedure:

-

Prepare a stock solution of the labeled Lamivudine compound in a suitable solvent (e.g., methanol or mobile phase).

-

Subject aliquots of the stock solution to various stress conditions as outlined in Table 1.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for analysis.

-

Inject the samples into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Lamivudine compound.

-

Calculate the percentage of degradation by comparing the peak area of Lamivudine in the stressed sample to that of an unstressed control sample.

-

Protocol for Radiochemical Purity Testing

This is a general protocol that can be adapted for labeled Lamivudine.

-

Objective: To determine the percentage of radioactivity associated with the intact Lamivudine molecule.

-

Methodology: Thin-Layer Chromatography (TLC) or HPLC with radiometric detection.

-

TLC Method:

-

Spot a small amount of the labeled Lamivudine solution onto a TLC plate.

-

Develop the plate in a suitable solvent system that separates Lamivudine from potential radiochemical impurities.

-

Scan the plate using a radio-TLC scanner or cut the plate into sections and count the radioactivity in each section using a liquid scintillation counter.

-

Calculate the radiochemical purity as the percentage of the total radioactivity that co-elutes with the authentic Lamivudine standard.

-

-

HPLC Method:

-

Use the stability-indicating HPLC method described in section 4.1 with a radiometric detector.

-

Inject the labeled Lamivudine sample.

-

The radiochemical purity is the percentage of the total radioactive peak area that corresponds to the Lamivudine peak. Regulatory expectations often require a radiochemical purity of >95%.[8]

-

Visualizations

Intracellular Phosphorylation Pathway of Lamivudine

Lamivudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form to exert its antiviral effect.[9][10][11][]

Caption: Intracellular metabolic activation pathway of Lamivudine.

Experimental Workflow for Stability Testing of Labeled Lamivudine

The following diagram illustrates a typical workflow for conducting a stability study on a labeled Lamivudine compound.

Caption: Workflow for assessing the long-term stability of labeled Lamivudine.

Conclusion

The stability of labeled Lamivudine compounds is a critical parameter that can significantly impact the quality and reliability of research data. While unlabeled Lamivudine is known to be stable under neutral, thermal, and photolytic conditions, it is susceptible to degradation in acidic, alkaline, and oxidative environments. For labeled Lamivudine, particularly radiolabeled versions, storage at ultra-low temperatures (-80°C) under an inert atmosphere and protected from light is paramount to minimize both chemical degradation and autoradiolysis. Fluorescently labeled Lamivudine requires stringent protection from light to prevent photobleaching. Regular assessment of chemical and radiochemical purity using stability-indicating methods like HPLC is essential to ensure the integrity of these valuable research tools. The protocols and information provided in this guide serve as a valuable resource for researchers to maintain the quality of their labeled Lamivudine compounds and to generate accurate and reproducible scientific data.

References

- 1. Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers [agris.fao.org]

- 2. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snscourseware.org [snscourseware.org]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. scholars.direct [scholars.direct]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.vensel.org [pubs.vensel.org]

- 8. openmedscience.com [openmedscience.com]

- 9. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Lamivudine-13C,15N2,d2

This document provides a comprehensive overview of the safety, handling, and core mechanisms of Lamivudine-13C,15N2,d2 for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact isotopic combination is not publicly available, the safety profile is considered analogous to the parent compound, Lamivudine, and other similar isotopically labeled versions. The incorporation of stable, non-radioactive isotopes does not significantly alter the chemical or biological reactivity of the molecule.[1]

Hazard Identification and Classification

Lamivudine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3]

1.1 GHS Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for Lamivudine.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3] |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |

1.2 Pictograms and Signal Word

-

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

-

Signal Word: Danger[2]

Toxicological and Physical Data

The following tables provide key quantitative data extracted from available safety data sheets for Lamivudine.

2.1 Toxicological Data

| Metric | Value | Species | Reference |

| Oral TDLO | 3 g/kg | Mouse | [3] |

2.2 Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₇¹³CH₉D₂N¹⁵N₂O₃S[5] |

| Molecular Weight | ~234.25 g/mol [6][5] |

| Appearance | Solid Powder |

| Storage Temperature | 2-8°C (Refrigerator)[6] or -20°C (Powder) |

Mechanism of Action & Signaling Pathway

Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B virus (HBV) infections.[7][8] Its mechanism of action involves the inhibition of viral DNA synthesis.[9][10]

Upon entering a host cell, Lamivudine is phosphorylated by intracellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[9][10][] 3TC-TP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[9] Because 3TC-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of the DNA chain, thereby halting viral replication.[9]

Caption: Intracellular activation of Lamivudine and inhibition of viral DNA synthesis.

Experimental Protocols

Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies.[12] They allow for precise tracking and quantification of the drug and its metabolites using mass spectrometry.[13][14]

4.1 General Protocol for a Cellular Uptake and Metabolism Assay

This protocol outlines a typical workflow for assessing how a drug is metabolized in a cellular model.

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to achieve the desired final concentrations for the experiment.

-

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HepG2 for liver metabolism studies) to appropriate confluency.

-

Remove the culture medium and treat the cells with the medium containing the specified concentration of the labeled Lamivudine.

-

Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

-

-

Sample Collection:

-

At each time point, collect both the cell culture supernatant (extracellular fraction) and the cells.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular compound.

-

Lyse the cells using a suitable method (e.g., methanol precipitation) to extract intracellular metabolites.

-

-

Sample Processing:

-

Separate the protein precipitate from the lysate by centrifugation.

-

Collect the supernatant containing the drug and its metabolites.

-

Prepare samples for analysis (e.g., evaporation of solvent and reconstitution in a mobile phase-compatible solution).

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-HRMS) system.[15]

-

The mass difference conferred by the ¹³C, ¹⁵N, and ²H isotopes allows for the unambiguous detection and quantification of the parent compound and its metabolites against the complex biological matrix.[15]

-

-

Data Analysis:

-

Process the mass spectrometry data to identify and quantify the parent Lamivudine and any detected metabolites over time.

-

Calculate the rate of uptake and metabolism.

-

Caption: Workflow for an in-vitro metabolism study using a stable isotope-labeled compound.

Safe Handling and Emergency Procedures

Proper handling and personal protective equipment (PPE) are critical to minimize exposure.

5.1 Engineering Controls & Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure eyewash stations and safety showers are accessible.[4]

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or other impervious clothing.[4]

-

Respiratory Protection: If dust is generated, use a suitable respirator.

5.2 First-Aid Measures

-

Inhalation: Move the person to fresh air.[2]

-

Skin Contact: Wash the skin thoroughly with soap and water.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[4]

5.3 Storage and Disposal

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[4] Store locked up.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Avoid release to the environment.[4]

Caption: Logical workflow for safe handling of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Lamivudine 13C,15N2|1391052-30-4|MSDS [dcchemicals.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 10. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. metsol.com [metsol.com]

- 14. symeres.com [symeres.com]

- 15. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Lamivudine in Human Plasma using Lamivudine-¹³C,¹⁵N₂,d₂ by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Lamivudine in human plasma using a stable isotope-labeled internal standard (Lamivudine-¹³C,¹⁵N₂,d₂) and LC-MS/MS. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] Accurate quantification of Lamivudine in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as Lamivudine-¹³C,¹⁵N₂,d₂, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[4]

Signaling Pathway: Mechanism of Action of Lamivudine

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[2][5] Once inside the cell, it is converted to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP), by host cellular kinases. 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[5][6] The incorporation of 3TC-TP leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.[6][7]

Caption: Intracellular activation and mechanism of action of Lamivudine.

Experimental Protocol

This protocol is a composite of validated methods for the quantification of Lamivudine in human plasma.[3][4][8][9]

Materials and Reagents

-

Lamivudine reference standard (≥98% purity)

-

Lamivudine-¹³C,¹⁵N₂,d₂ internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or acetic acid, LC-MS grade

-

Human plasma (K₃EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Lamivudine and Lamivudine-¹³C,¹⁵N₂,d₂ in methanol.

-

Working Solutions: Prepare serial dilutions of the Lamivudine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (5 µg/mL): Dilute the Lamivudine-¹³C,¹⁵N₂,d₂ stock solution in 50:50 (v/v) methanol:water.[9]

Sample Preparation (Solid Phase Extraction - SPE)

-

Pre-condition SPE Cartridge: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[3][10]

-

Sample Loading: To 300 µL of plasma sample, add 50 µL of the internal standard working solution (5 µg/mL).[9] Vortex for 10 seconds.

-

Load Sample: Load the plasma-IS mixture onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

-

Elute: Elute Lamivudine and the IS with 1 mL of acetonitrile or methanol.

-

Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100-200 µL of the mobile phase.[4]

-

Inject: Inject a 10 µL aliquot into the LC-MS/MS system.[4]

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex Polar C18, 50 x 4.6 mm, 2.6 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol with 0.05% Acetic Acid[8] |

| Flow Rate | 0.8 - 1.0 mL/min[8][10] |

| Gradient | A gradient may be optimized for better separation. An isocratic elution is also possible.[3][8] |

| Column Temperature | 40°C[8] |

| Injection Volume | 10 µL |

Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 420°C[8] |

| Ion Spray Voltage | 5500 V[8] |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Lamivudine and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Lamivudine | 230.0 | 112.0 | [4] |

| Lamivudine-¹³C,¹⁵N₂,d₂ | 235.0 | 117.0 | (Predicted) |

Note: The exact m/z for the isotopically labeled internal standard should be confirmed based on the certificate of analysis. The predicted transition for Lamivudine-¹³C,¹⁵N₂,d₂ assumes the stable isotopes are on the cytosine ring and the deuterium on the oxathiolane ring.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Data | Reference |

| Linearity Range | Correlation coefficient (r²) > 0.99 | 25 - 4000 ng/mL | [3][9] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ± 20% | 25 ng/mL | [9] |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) | < 8.1% | [11] |

| Accuracy (Intra- and Inter-day) | % Deviation from nominal concentration within ± 15% (± 20% for LLOQ) | 96.9 - 102.2% | [11] |

| Recovery | Consistent and reproducible | ~94% | [4] |

| Matrix Effect | Consistent across low, medium, and high concentrations | ~2% suppression | [4] |

Experimental Workflow

The overall workflow for the quantitative analysis of Lamivudine is depicted below.

References

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. youtube.com [youtube.com]

- 8. japsonline.com [japsonline.com]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. jneonatalsurg.com [jneonatalsurg.com]

Application Notes and Protocols for Bioavailability and Bioequivalence Studies of Lamivudine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and methodologies for conducting bioavailability (BA) and bioequivalence (BE) studies of Lamivudine. The protocols outlined below are intended to serve as a guide for the development and validation of analytical methods and the execution of clinical studies in accordance with regulatory standards.

Introduction to Lamivudine Bioavailability and Bioequivalence

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2] For a generic Lamivudine product to be considered interchangeable with a reference product, it must be proven bioequivalent. Bioequivalence is established when the rate and extent of absorption of the active ingredient from the two products are not significantly different under suitable test conditions.[3][4]

Key Pharmacokinetic Properties of Lamivudine:

Lamivudine is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 0.5 to 1.5 hours.[5] The absolute bioavailability is approximately 82% in adults and 68% in children.[5] Co-administration with food can delay the time to reach Cmax (Tmax) and lower the Cmax value, but it does not significantly affect the overall extent of absorption (AUC).[6][7] Therefore, Lamivudine can be taken with or without food.[6][8] The elimination half-life of Lamivudine is approximately 5 to 7 hours.[6][8]

Data Presentation: Pharmacokinetic Parameters of Lamivudine

The following tables summarize key pharmacokinetic parameters of Lamivudine from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Lamivudine in Healthy Adults

| Parameter | 150 mg Tablet | 300 mg Tablet | Oral Solution (10 mg/mL)[1] |

| Cmax (ng/mL) | 1500 ± 500 | 2000 | 1500 ± 500 |

| Tmax (h) | 1.5 | 1.0 - 1.5 | 0.5 - 1.5 |

| AUC0-t (ng·h/mL) | 8600 ± 1600 | - | 8700 ± 1300 |

| AUC0-∞ (ng·h/mL) | 8900 ± 1700 | - | - |

| t½ (h) | 5 - 7 | 5 - 7 | 5 - 7 |

Values are presented as mean ± standard deviation where available.

Table 2: Bioequivalence Acceptance Criteria

| Pharmacokinetic Parameter | 90% Confidence Interval for the Ratio of Geometric Means (Test/Reference) |

| Cmax | 80.00% - 125.00%[4][9] |

| AUC0-t | 80.00% - 125.00%[3][4] |

| AUC0-∞ | 80.00% - 125.00%[4] |

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, two-way crossover bioequivalence study for a Lamivudine tablet formulation.

3.1.1. Study Design

A randomized, open-label, single-dose, two-period, two-sequence crossover study is recommended.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized two-way crossover bioequivalence study in healthy adult volunteers of paediatric zidovudine/lamivudine/nevirapine fast-disintegrating fixed-dose combination tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. extranet.who.int [extranet.who.int]

- 6. uspnf.com [uspnf.com]

- 7. extranet.who.int [extranet.who.int]

- 8. researchgate.net [researchgate.net]

- 9. media.neliti.com [media.neliti.com]

Application Notes and Protocols for Cell-Based Assays with Lamivudine and its Labeled Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the antiviral efficacy, cellular uptake, and intracellular metabolism of Lamivudine. The inclusion of methods utilizing labeled Lamivudine analogs offers advanced tools for in-depth pharmacological studies.

I. Introduction to Lamivudine and its Mechanism of Action

Lamivudine, a synthetic nucleoside analog of cytidine, is a potent reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2][3] Its antiviral activity is dependent on intracellular phosphorylation to its active metabolite, Lamivudine triphosphate (3TC-TP).[1][4][5] 3TC-TP competitively inhibits the viral reverse transcriptase enzyme and acts as a chain terminator during viral DNA synthesis due to the absence of a 3'-hydroxyl group.[3][4] This process effectively halts viral replication.[4]

The study of Lamivudine in cell-based assays is crucial for understanding its efficacy, metabolism, and potential drug interactions. The use of labeled analogs, such as radiolabeled or fluorescently-labeled Lamivudine, allows for precise quantification of cellular uptake and intracellular phosphorylation, providing critical data for drug development and optimization.

II. Quantitative Data Summary

The following tables summarize key quantitative data from cell-based assays with Lamivudine.

Table 1: Antiviral Activity of Lamivudine in Cell Culture

| Virus | Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |

| HIV-1 | Various | Antiviral Activity | Inhibition of viral replication | 0.002 - 1.14 µM | [6] |

| HIV-1 | MT-4 | Syncytia Formation | Inhibition of syncytia formation | 0.1 µM | [7] |

| HIV-1 (LAV strain) | PBMC | Antiviral Activity | Inhibition of viral replication | 0.0018 µM | [7] |

| HIV-1 (LAV strain) | PBMC | Antiviral Activity | Inhibition of viral replication | 0.21 µM | [7] |

| HBV | HepG2.2.15 | Southern Blot | Reduction of extracellular HBV DNA | Varies (0.01 µM to 5.6 µM) | [8] |

| HBV (Wild-Type) | Stable Cell Line | Antiviral Activity | Inhibition of viral replication | - | [9] |

| HBV (rtM204I mutant) | Stable Cell Line | Antiviral Activity | Inhibition of viral replication | 450-fold increase vs. WT | [9][10] |

| HBV (rtL180M/M204V mutant) | Stable Cell Line | Antiviral Activity | Inhibition of viral replication | 3,000-fold increase vs. WT | [9][10] |

Table 2: Intracellular Concentrations of Lamivudine Triphosphate (3TC-TP)

| Cell Type | Treatment | Analytical Method | Intracellular 3TC-TP Concentration | Reference |

| PBMCs (HIV-infected patients) | 150 mg Lamivudine twice daily | Radioimmunoassay (RIA) | 2.21 - 7.29 pmol/10⁶ cells | [3] |

| HepG2 | 1 µM [³H]-Lamivudine | Radiometric HPLC | Detectable levels of mono-, di-, and triphosphates | [7] |

| Mouse PBMCs | Lamivudine and Abacavir co-administration | LC-MS/MS | 2.1 - 21,322 fmol/10⁶ cells | [4] |

III. Experimental Protocols

Protocol 1: Determination of Antiviral Activity (IC50/EC50) of Lamivudine

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Lamivudine against HIV-1 or HBV in cell culture.

Materials:

-

Target cells (e.g., MT-4 for HIV-1, HepG2.2.15 for HBV)

-

Complete cell culture medium

-

Virus stock (HIV-1 or HBV)

-

Lamivudine stock solution

-

96-well cell culture plates

-

Reagents for endpoint analysis (e.g., MTT reagent for cell viability, ELISA kit for viral antigen quantification)

-

Plate reader

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Dilution: Prepare a serial dilution of Lamivudine in complete cell culture medium.

-

Virus Infection and Drug Treatment:

-

For HIV-1: Infect cells with a pre-titered amount of virus. Immediately after infection, add the serially diluted Lamivudine to the wells.

-

For HBV (using HepG2.2.15 cells which constitutively produce HBV): Remove the existing medium and add fresh medium containing the serially diluted Lamivudine.

-

-

Incubation: Incubate the plates for a period appropriate for the virus and cell line (e.g., 3-7 days).

-

Endpoint Analysis:

-

HIV-1 (Syncytia Formation): Observe and count syncytia (giant multi-nucleated cells) under a microscope.

-

HIV-1 (p24 Antigen ELISA): Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

-

HBV (Extracellular DNA): Collect the culture supernatant, extract viral DNA, and quantify using real-time PCR.

-

Cell Viability (MTT Assay): Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis: Plot the percentage of inhibition of viral replication or cell viability against the log of Lamivudine concentration. Use a non-linear regression analysis to determine the IC50 or EC50 value.

Protocol 2: Analysis of Intracellular Lamivudine Phosphorylation using [³H]-Lamivudine

This protocol details the method to quantify the intracellular conversion of Lamivudine to its phosphorylated metabolites using a radiolabeled analog.

Materials:

-